Atrazine-13C3,15N3

Isotope dilution mass spectrometry Pesticide residue analysis Method validation

Atrazine-13C3,15N3 is a stable isotope-labeled analog of the triazine herbicide atrazine, in which three carbon atoms in the triazine ring are substituted with carbon-13 (¹³C) and three nitrogen atoms are substituted with nitrogen-15 (¹⁵N). This dual-isotope labeling yields a molecular mass shift of +6 Da relative to unlabeled atrazine (molecular weight: 221.64 g/mol), enabling unambiguous mass spectrometric differentiation between the analyte and internal standard.

Molecular Formula C8H14ClN5
Molecular Weight 221.64 g/mol
Cat. No. B12059230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtrazine-13C3,15N3
Molecular FormulaC8H14ClN5
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESCCNC1=NC(=NC(=N1)Cl)NC(C)C
InChIInChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i6+1,7+1,8+1,12+1,13+1,14+1
InChIKeyMXWJVTOOROXGIU-ZNLDTMSVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atrazine-13C3,15N3: A Dual-Isotope Labeled Internal Standard for Pesticide Residue Analysis


Atrazine-13C3,15N3 is a stable isotope-labeled analog of the triazine herbicide atrazine, in which three carbon atoms in the triazine ring are substituted with carbon-13 (¹³C) and three nitrogen atoms are substituted with nitrogen-15 (¹⁵N) . This dual-isotope labeling yields a molecular mass shift of +6 Da relative to unlabeled atrazine (molecular weight: 221.64 g/mol), enabling unambiguous mass spectrometric differentiation between the analyte and internal standard . The compound is supplied as a neat crystalline solid with certified chemical purity ≥98% and isotopic enrichment of 99% ¹³C and 99% ¹⁵N, with demonstrated stability of ≥1 year under recommended storage conditions .

Why Unlabeled Atrazine or Alternative Isotope-Labeled Standards Cannot Substitute for Atrazine-13C3,15N3 in Quantitative MS Workflows


Isotope dilution mass spectrometry (IDMS) requires an internal standard that co-elutes with the target analyte, experiences identical matrix effects and ionization efficiency, yet remains spectrally distinct [1]. While deuterated analogs (e.g., Atrazine-d5) are commonly used, deuterium labeling introduces subtle chromatographic retention time shifts due to differences in hydrogen-deuterium bond polarity and can exhibit deuterium-hydrogen exchange under certain analytical conditions [2]. In contrast, ¹³C and ¹⁵N labeling preserves near-identical physicochemical behavior to the native analyte with no chromatographic separation and no measurable isotopic exchange [2]. Additionally, the dual ¹³C₃,¹⁵N₃ labeling of Atrazine-13C3,15N3 provides a +6 Da mass shift—greater than the +5 Da shift of Atrazine-d5—offering enhanced separation from the native analyte's isotopic envelope in complex matrices where other isobaric interferences may be present . Substituting with unlabeled atrazine, structurally similar triazines, or single-isotope labeled variants compromises quantification accuracy and fails to meet regulatory method requirements for confirmatory analysis [1].

Quantitative Differentiation of Atrazine-13C3,15N3 Versus Alternative Internal Standards: A Comparative Evidence Guide


Isotopic Purity: Atrazine-13C3,15N3 (99% ¹³C / 99% ¹⁵N) Versus Atrazine-d5 (99.6 atom% D)

Atrazine-13C3,15N3 is certified at ≥98% chemical purity with isotopic enrichment of 99% for ¹³C and 99% for ¹⁵N . Atrazine-d5, a deuterated alternative, is specified at 99.6 atom% D and >99.0% HPLC purity . While both exceed 98% chemical purity, the ¹³C/¹⁵N labeling approach eliminates the risk of deuterium-hydrogen exchange that can compromise quantification accuracy in protic solvent systems or during extended sample preparation. The dual-isotope labeling provides a +6 Da mass shift versus the +5 Da shift of Atrazine-d5, improving spectral resolution from the native analyte's M+1 and M+2 isotopic peaks in high-resolution mass spectrometry .

Isotope dilution mass spectrometry Pesticide residue analysis Method validation

Method Precision and Accuracy: ¹³C₃-Atrazine Internal Standard Performance in GC-MS Isotope Dilution

In a validated isotope dilution GC-MS method for atrazine and its metabolites in water and sediment, ¹³C₃-atrazine (the ¹³C-labeled precursor to ¹³C₃,¹⁵N₃-atrazine) was used as the internal standard. For water samples fortified with atrazine, the method achieved an average accuracy (bias) of +6.4% (n = 200) and precision of ±6.0% from duplicate analyses [1]. For sediment analysis using supercritical fluid extraction (SFE), method precision for atrazine was ±11% at the 2 ng g⁻¹ level, and accuracy for recovery of the ¹³C₃-atrazine internal standard was -3.2% (n = 8) at the 5 ng g⁻¹ spike level [1]. Method detection limits were 0.02 μg L⁻¹ in water and 0.10 ng g⁻¹ in sediment [1].

GC-MS Isotope dilution Environmental monitoring Water quality analysis

Physicochemical Stability: Atrazine-13C3,15N3 Versus Deuterated Analogs Under Analytical Conditions

Atrazine-13C3,15N3 is specified with a shelf stability of ≥1 year under recommended storage conditions . In contrast, Atrazine-d5 is specified with a 24-month shelf life when stored at -20°C . More critically, the ¹³C and ¹⁵N isotopic labels are covalently incorporated into the triazine ring backbone and are not susceptible to hydrogen-deuterium exchange—a known limitation of deuterated internal standards when exposed to protic solvents, acidic or basic mobile phases, or extended sample preparation workflows [1]. Deuterium loss can result in shifting isotopic abundance ratios and compromised quantification accuracy, particularly in multi-step extraction protocols or long chromatographic runs.

Stable isotope labeling LC-MS/MS Isotope exchange Method robustness

Optimal Procurement and Application Scenarios for Atrazine-13C3,15N3 in Quantitative Analytical Workflows


Regulatory Pesticide Residue Monitoring in Drinking Water and Surface Water

Atrazine-13C3,15N3 is ideally suited as an isotope dilution internal standard for LC-MS/MS or GC-MS quantification of atrazine in water matrices at sub-μg L⁻¹ concentrations. The ¹³C₃,¹⁵N₃ dual labeling provides a +6 Da mass shift that cleanly separates the internal standard signal from the native analyte's isotopic envelope, enabling accurate quantification even in complex environmental samples with high dissolved organic carbon. Method validation using ¹³C-labeled atrazine standards has demonstrated accuracy within ±6.4% bias for water samples (n = 200) and method detection limits of 0.02 μg L⁻¹ [1].

Soil and Sediment Fate Studies Requiring Extraction-Corrected Quantification

For studies investigating atrazine adsorption, degradation, and transport in soil and sediment systems, Atrazine-13C3,15N3 provides matrix-matched quantification that corrects for variable extraction efficiency. Using ¹³C₃-atrazine as an internal standard, supercritical fluid extraction (SFE) methods have achieved recovery accuracy of -3.2% (n = 8) at 5 ng g⁻¹ spike levels and precision of ±11% at 2 ng g⁻¹ in sediment [1]. The exchange-inert ¹³C/¹⁵N labels maintain consistent response through extraction, cleanup, and analysis steps that might compromise deuterated standards.

Multi-Residue Pesticide Screening with Confirmatory Analysis Requirements

In regulated food safety and environmental testing laboratories running multi-residue LC-MS/MS methods, Atrazine-13C3,15N3 serves as a compound-specific internal standard for atrazine quantification and confirmatory identification. The certified chemical purity (≥98%) and high isotopic enrichment (99% ¹³C, 99% ¹⁵N) [1] ensure reliable calibration and minimize cross-contribution to other pesticide channels. The absence of deuterium eliminates chromatographic retention time shifts observed with Atrazine-d5 [2], simplifying peak assignment and reducing false-negative reporting in automated data processing workflows.

Method Development and Validation for Novel Extraction Techniques

Researchers developing or validating novel sample preparation methods (e.g., QuEChERS, SPE, SFE, or passive sampling) for atrazine analysis benefit from Atrazine-13C3,15N3 as a performance verification tool. Spiking the labeled standard prior to extraction enables precise calculation of absolute recovery at each method step. The demonstrated stability of ≥1 year [1] supports long-term method validation studies, while the exchange-inert labeling ensures consistent results when evaluating extraction solvents with varying proticity or pH.

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